![molecular formula C10H18N2 B2964213 2-Cyclopentyl-2,6-diazaspiro[3.3]heptane CAS No. 1824130-21-3](/img/structure/B2964213.png)

2-Cyclopentyl-2,6-diazaspiro[3.3]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

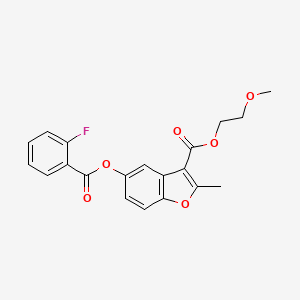

“2-Cyclopentyl-2,6-diazaspiro[3.3]heptane” is a fascinating chemical compound with diverse scientific applications. It has a unique structure that offers potential in drug discovery, catalysis, and materials science. The compound has a molecular weight of 166.26 .

Synthesis Analysis

The synthesis of “2-Cyclopentyl-2,6-diazaspiro[3.3]heptane” involves a multi-step process. A synthetic route with cyclisations through double substitution reactions between di-electrophiles and di-nucleophiles resulting in a 2,6-disubstituted spiro[3.3]heptane is described . This multi-step synthesis offered higher turnover and yields and often there was no need for purification through chromatography .Molecular Structure Analysis

The molecular formula of “2-Cyclopentyl-2,6-diazaspiro[3.3]heptane” is C10H18N2 . The InChI code is 1S/C8H14N2.2C2HF3O2/c1-2-7(1)10-5-8(6-10)3-9-4-8;23-2(4,5)1(6)7/h7,9H,1-6H2;2(H,6,7) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Cyclopentyl-2,6-diazaspiro[3.3]heptane” include successive [2+2] cycloadditions between dichloroketene and olefins . These reactions result in the formation of the sought-after spiro compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopentyl-2,6-diazaspiro[3.3]heptane” include a density of 1.1±0.1 g/cm3, boiling point of 220.9±8.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.7±3.0 kJ/mol, flash point of 129.5±10.2 °C, and index of refraction of 1.548 .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Catalysis

2-Cyclopentyl-2,6-diazaspiro[3.3]heptane and its derivatives have been extensively studied in the field of organic synthesis. One study outlined a practical and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its application in palladium-catalyzed aryl amination reactions, a key process in organic chemistry (Burkhard & Carreira, 2008).

Building Blocks in Drug Discovery

Another significant application is in drug discovery. Several studies have focused on synthesizing novel diazaspiroheptanes as potential building blocks for drug development. These compounds, due to their unique spirocyclic structure, offer interesting opportunities for creating sterically constrained molecular frameworks, which are valuable in medicinal chemistry (Hamza et al., 2007), (Guerot et al., 2011).

Synthesis of Amino Acids

Additionally, 2-Cyclopentyl-2,6-diazaspiro[3.3]heptane derivatives have been synthesized for application in amino acid synthesis. These compounds could be used as ornithine and GABA analogues, suggesting potential applications in biochemistry and drug design (Radchenko et al., 2010).

Molecular Structure Studies

The study of the molecular structure of cyclobutane-derived diamines, including 6-amino-3-azaspiro[3.3]heptane, has provided insights into the conformational preferences of these compounds. Understanding these structures is crucial for their effective use in drug design (Radchenko et al., 2010).

Exploration in Organic Chemistry

Research in organic chemistry has led to the synthesis of a variety of novel angular azaspiro[3.3]heptanes, demonstrating the versatility and potential of these compounds in various chemical reactions (Guerot et al., 2011).

Eigenschaften

IUPAC Name |

2-cyclopentyl-2,6-diazaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-2-4-9(3-1)12-7-10(8-12)5-11-6-10/h9,11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIIPELTELIQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC3(C2)CNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-2,6-diazaspiro[3.3]heptane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2964131.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B2964133.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2964137.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2964138.png)

![4-(tert-butyl)-N-(3-(3-(4-morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2964140.png)

![N-(4-fluorobenzyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2964153.png)